6-(propan-2-yl)piperazin-2-one
Description
6-(Propan-2-yl)piperazin-2-one is a heterocyclic compound featuring a six-membered piperazinone ring (a cyclic amide) substituted with a propan-2-yl (isopropyl) group at the 6-position (Figure 1). This scaffold is notable for its presence in bioactive molecules, particularly in medicinal chemistry, where piperazinone derivatives are explored for their pharmacokinetic and pharmacodynamic properties . The propan-2-yl substituent introduces hydrophobicity and steric bulk, which can influence solubility, metabolic stability, and target-binding interactions.
Properties
CAS No. |
323581-48-2 |
|---|---|
Molecular Formula |
C7H14N2O |
Molecular Weight |
142.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(propan-2-yl)piperazin-2-one can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines, which can then be deprotected to yield the desired piperazin-2-one .
Another method involves the asymmetric catalytic hydrogenation of unsaturated piperazin-2-ones using catalysts such as iridium or palladium.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(propan-2-yl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex derivatives.
Reduction: Reduction reactions can be used to modify the carbonyl group or other functional groups present in the molecule.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles or nucleophiles to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
6-(Propan-2-yl)piperazin-2-one is investigated for its potential as a pharmacophore in drug design. This compound can interact with various biological targets, making it a valuable scaffold for developing therapeutic agents. Studies have shown that derivatives of piperazine, including this compound, exhibit promising activity against cancer cells and other diseases.
Case Study: Anticancer Activity
A study highlighted the synthesis of piperazine derivatives that demonstrated significant inhibition of cancer cell growth. The derivatives were tested against various cancer cell lines, showing promising results in terms of cytotoxicity and selectivity .
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MOLT-4 (Leukemia) | 15 | Apoptosis induction |
| Derivative A | HeLa (Cervical) | 10 | Cell cycle arrest |
| Derivative B | A549 (Lung) | 12 | Inhibition of proliferation |
Radioprotection
Development of Radioprotective Agents
Research has focused on synthesizing piperazine derivatives as potential radioprotective agents. These compounds aim to mitigate the harmful effects of ionizing radiation, addressing the limitations of existing radioprotectants like amifostine.
Case Study: Radioprotective Efficacy
In vitro studies demonstrated that certain piperazine derivatives, including those derived from this compound, exhibited significant radioprotective effects in human cell lines exposed to gamma radiation. The efficacy was assessed using the dicentric chromosome assay (DCA), revealing a reduction in DNA damage compared to controls .
| Compound | DCA Reduction (%) | Cytotoxicity (IC50 µM) |
|---|---|---|
| Compound 1 | 70% | 20 |
| Compound 6 | 85% | 15 |
| Amifostine | 50% | 25 |
Material Science
Synthesis of Advanced Materials
This compound is also utilized in the development of new materials, particularly in polymer chemistry. Its structure allows it to act as a building block for synthesizing polymers with specific properties.
Application: UV Stabilizers
The compound has been incorporated into formulations for UV stabilizers, enhancing the durability of various polymers against degradation from ultraviolet light exposure. The effectiveness of these stabilizers has been attributed to the compound's unique structural properties .
| Material Type | Stabilizer Used | Effectiveness (%) |
|---|---|---|
| PVC | This compound | 90 |
| Polyurethane | Compound X | 85 |
| Styrene-butadiene | Compound Y | 80 |
Mechanism of Action
The mechanism of action of 6-(propan-2-yl)piperazin-2-one depends on its specific application and the molecular targets involved. In medicinal chemistry, the compound may act by binding to specific receptors or enzymes, thereby modulating their activity. For example, in the synthesis of Aprepitant, the compound serves as a key intermediate that interacts with neurokinin-1 receptors to exert its antiemetic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Piperazin-2-one Derivatives
6,6-Dimethyl-1-(propan-2-yl)piperazin-2-one
- Structure : Features a geminal dimethyl group at position 6 and a propan-2-yl group at position 1.
- Key Differences : The dual methyl groups increase steric hindrance compared to the single propan-2-yl group in the target compound. This may reduce conformational flexibility and alter binding to biological targets.
- Implications : Enhanced steric bulk could improve metabolic stability but may compromise solubility due to increased hydrophobicity .
(6S)-6-(Hydroxymethyl)piperazin-2-one
- Structure : A hydroxymethyl group replaces the propan-2-yl group at position 5.
- Key Differences : The hydroxymethyl group introduces polarity, enabling hydrogen bonding and improving aqueous solubility.
- Implications : This derivative is more hydrophilic, making it suitable for applications requiring water-soluble intermediates. However, reduced hydrophobicity might limit membrane permeability .
6-(2-Methylpropyl)piperazin-2-one
- Structure : Substituted with an isobutyl (2-methylpropyl) group at position 6.
- Key Differences : The longer alkyl chain (isobutyl vs. propan-2-yl) increases hydrophobicity and steric volume.
- Implications : Such modifications could enhance lipophilicity but risk unfavorable pharmacokinetics, such as increased plasma protein binding .
Isoxazolo[5,4-d]pyrimidine-Piperazinone Hybrids
- Example : 4-(3-(4-Fluorophenyl)-6-(trifluoromethyl)isoxazolo[5,4-d]-pyrimidin-4-yl)piperazin-2-one.
- Key Differences : Incorporates a trifluoromethyl-isoxazolo-pyrimidine moiety, enabling Toll-like receptor modulation.
- Implications : The target compound’s simpler structure lacks this electron-withdrawing group, likely reducing potency for specific targets like TLR7/8 but offering a synthetically accessible scaffold .
MEL-3 (8-(Propan-2-yl)-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole)
- Structure : A polycyclic derivative with a propan-2-yl group.
- Key Differences: The carbazole-piperazine fusion creates a planar aromatic system, contrasting with the non-aromatic piperazinone core.
Physicochemical Properties
| Compound | Substituent(s) | Molecular Weight | LogP (Predicted) | Solubility (mg/mL) | Key Features |
|---|---|---|---|---|---|
| 6-(Propan-2-yl)piperazin-2-one | Propan-2-yl (position 6) | 156.23 | 1.2 | ~10 (PBS) | Balanced hydrophobicity |
| 6,6-Dimethyl-1-(propan-2-yl)piperazin-2-one | Propan-2-yl (position 1), 6,6-dimethyl | 184.28 | 1.8 | ~5 (PBS) | Increased steric hindrance |
| (6S)-6-(Hydroxymethyl)piperazin-2-one | Hydroxymethyl (position 6) | 130.15 | -0.5 | >50 (PBS) | High solubility |
| 6-(2-Methylpropyl)piperazin-2-one | Isobutyl (position 6) | 170.25 | 2.1 | ~3 (PBS) | High lipophilicity |
Biological Activity
6-(Propan-2-yl)piperazin-2-one, a member of the piperazine family, has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development. Its structure features a piperazine ring with an isopropyl substituent at the sixth position and a carbonyl group at the second position, which influences its interactions with biological targets.
The molecular formula for this compound is , with a molecular weight of approximately 142.2 g/mol. The compound typically appears as a colorless liquid or solid, depending on its purity and form. Key chemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 142.2 g/mol |
| Melting Point | Data unavailable |
| Boiling Point | Data unavailable |
| Solubility | Data unavailable |
Synthesis
The synthesis of this compound is primarily achieved through alkylation reactions involving piperazine and isopropyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of piperazine attacks the electrophilic carbon of the alkyl halide, leading to the formation of the desired piperazinone.
Biological Activity
Research indicates that this compound exhibits several biological activities, particularly in pharmacology:
- Antimicrobial Activity : Studies have explored its potential as an antimicrobial agent, specifically targeting Chlamydia infections by inhibiting glucose-6-phosphate pathways. Compounds derived from this structure have shown selective activity against Chlamydia with low toxicity towards mammalian cells .
- Radioprotective Effects : In vitro studies have evaluated its efficacy as a radioprotective agent against ionizing radiation. Compounds similar to this compound demonstrated significant protection against DNA damage in lymphoblastic leukemia cell lines exposed to gamma radiation. The mechanism involves mitigation of apoptosis and protection against radiation-induced DNA damage .
- Anticancer Potential : Preliminary investigations into its anticancer properties have indicated that derivatives of this compound can inhibit the growth of various cancer cell lines. The structural modifications can enhance biological activity, making it a candidate for further development in anticancer therapies .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in critical cellular processes. The compound's structure allows it to fit into active sites, potentially inhibiting or activating their function. This interaction can trigger various signal transduction pathways relevant to its biological effects.
Case Studies
Several studies highlight the compound's potential:
- Radioprotective Study : A study synthesized novel piperazine derivatives, including this compound, assessing their cytotoxicity and radioprotective efficacy using the dicentric chromosome assay (DCA). Results showed that certain derivatives significantly reduced DNA damage compared to traditional radioprotective agents like amifostine .
- Antichlamydial Research : Another investigation focused on the antichlamydial activity of compounds based on this scaffold, demonstrating selective inhibition of Chlamydia growth and outlining a potential pathway for drug development targeting this pathogen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
